molecular formula C17H15Cl2N4NaO5S2 B13763792 Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate CAS No. 68959-19-3

Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate

Cat. No.: B13763792
CAS No.: 68959-19-3
M. Wt: 513.4 g/mol
InChI Key: DFHVDLZDWDDGFQ-UHFFFAOYSA-M
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Description

Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate is a chemical compound with the molecular formula C17H16Cl2N4O5S2.Na. It is known for its complex structure, which includes an indole ring, azo linkage, and sulphonyl groups. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate involves multiple stepsThe final step involves the sulphonation of the compound to introduce the sulphonyl groups .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activities and leading to various biological effects. The azo linkage and sulphonyl groups play crucial roles in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

CAS No.

68959-19-3

Molecular Formula

C17H15Cl2N4NaO5S2

Molecular Weight

513.4 g/mol

IUPAC Name

sodium;2-[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)diazenyl]phenyl]sulfonylamino]ethanesulfonate

InChI

InChI=1S/C17H16Cl2N4O5S2.Na/c1-10-17(11-4-2-3-5-14(11)21-10)23-22-15-8-13(19)16(9-12(15)18)30(27,28)20-6-7-29(24,25)26;/h2-5,8-9,20-21H,6-7H2,1H3,(H,24,25,26);/q;+1/p-1

InChI Key

DFHVDLZDWDDGFQ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)N=NC3=CC(=C(C=C3Cl)S(=O)(=O)NCCS(=O)(=O)[O-])Cl.[Na+]

Origin of Product

United States

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